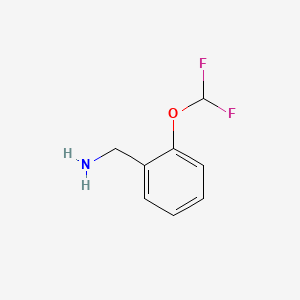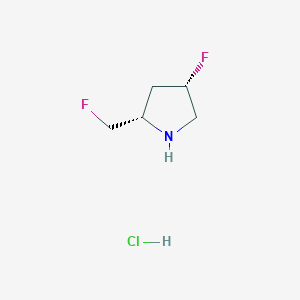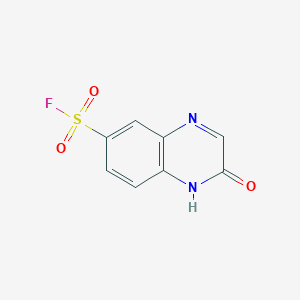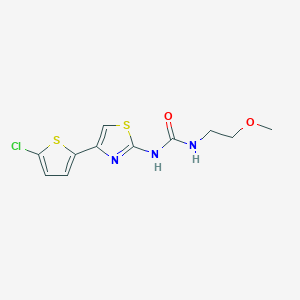
1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea is a chemical compound with potential applications in scientific research. This compound is also known as CCT018159 and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Applications De Recherche Scientifique
Anticancer Properties
The compound has been studied for its potential as a PI3K and mTOR dual inhibitor. Derivatives of the compound, specifically alkylurea moiety replaced derivatives, have shown to retain antiproliferative activity and inhibitory activity against PI3K and mTOR, which are important in cancer progression. These derivatives also demonstrated reduced acute oral toxicity, and one such compound effectively inhibited tumor growth in a mouse model, suggesting their potential as anticancer agents with low toxicity (Xiao-Xiao Xie et al., 2015).
Biological Activities and Synthesis
A study synthesized novel derivatives by reacting 2-amino-4-sustituted phentyl-5-(1H-1,2,4-triazol-1-yl) thiazoles with 2,4-dichloro-1-isocyanatobenzene. These compounds were observed to possess promising antitumor activities, indicating the compound's significance in synthesizing biologically active derivatives (S. Ling et al., 2008).
Antioxidant and Anticholinesterase Activities
Coumarylthiazole derivatives containing the compound's structure have shown inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are important in treating neurodegenerative diseases like Alzheimer's. Some of these derivatives were also found to possess significant antioxidant activity, suggesting their therapeutic potential (B. Z. Kurt et al., 2015).
Anthelmintic Activity
Derivatives of the compound were synthesized and evaluated for their anthelmintic activity against Perituma posthuma. Some derivatives showed good to moderate activity, indicating the potential for developing new anthelmintic agents (S. Sarkar et al., 2013).
Synthesis Methods
Efficient methods for synthesizing derivatives of the compound using microwave irradiation without phosgene have been developed. These derivatives were characterized by various spectroscopic methods, contributing to the compound's versatility in synthesis (Wenbin Chen et al., 2010).
Propriétés
IUPAC Name |
1-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S2/c1-17-5-4-13-10(16)15-11-14-7(6-18-11)8-2-3-9(12)19-8/h2-3,6H,4-5H2,1H3,(H2,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJKAWIKWMLCJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NC(=CS1)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

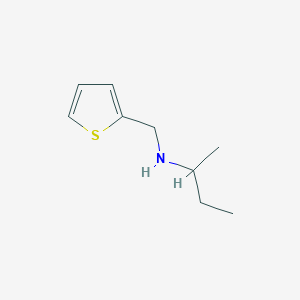
![(4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2406414.png)
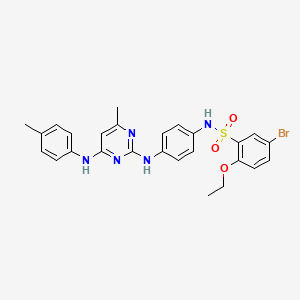
![7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B2406416.png)
![Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2406417.png)
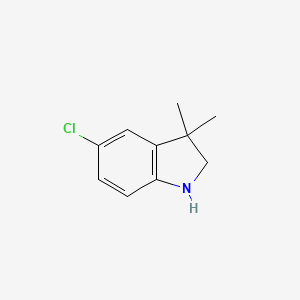
![2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2406422.png)
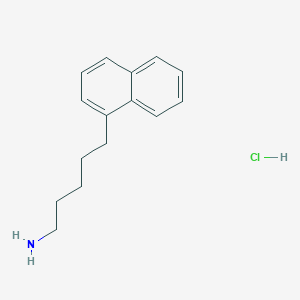
![N-[1-[2-(6-chloro-2-pyridinyl)hydrazino]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-N'-phenylurea](/img/structure/B2406426.png)
